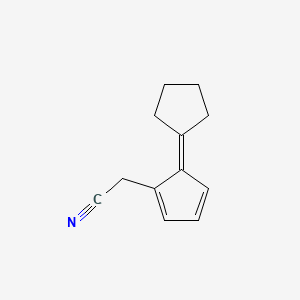
2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile is an organic compound with a unique structure that includes a cyclopentylidene group fused to a cyclopenta-1,3-diene ring, and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which is used to form the cyclopentadiene ring system. The reaction conditions often include the use of a dienophile and a diene under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the desired yield and purity requirements .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various chemical and biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A related compound with a simpler structure.
Cyclopentene: Another related compound with a single double bond in the ring.
Tetraphenylcyclopentadienone: A more complex derivative with phenyl groups attached to the cyclopentadiene ring.
Uniqueness
2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile is unique due to its specific combination of a cyclopentylidene group, a cyclopenta-1,3-diene ring, and an acetonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for various specialized applications .
Propriétés
Numéro CAS |
113942-19-1 |
|---|---|
Formule moléculaire |
C12H13N |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-(5-cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile |
InChI |
InChI=1S/C12H13N/c13-9-8-11-6-3-7-12(11)10-4-1-2-5-10/h3,6-7H,1-2,4-5,8H2 |
Clé InChI |
BVCRDOJUFCDYRD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C2C=CC=C2CC#N)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
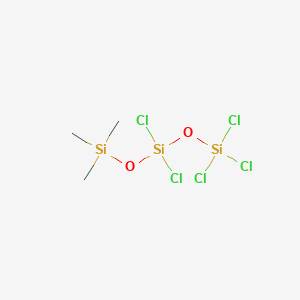
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
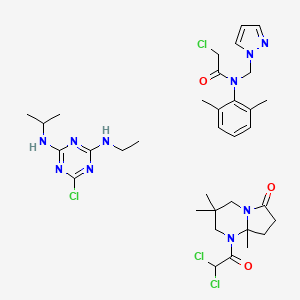

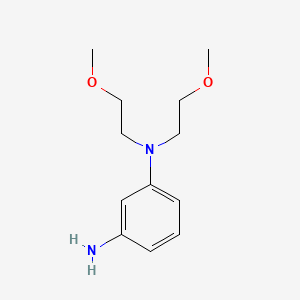
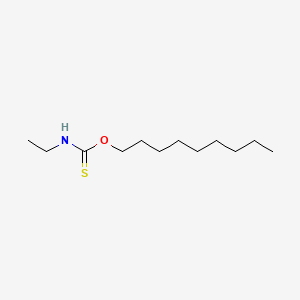
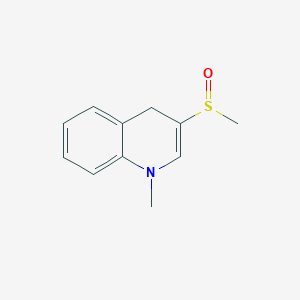
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
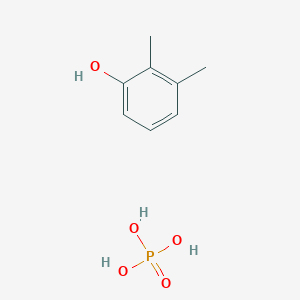
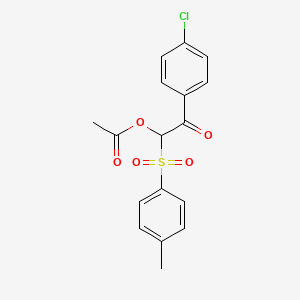
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)

